molecular formula C10H6F3NO2 B1309331 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid CAS No. 883541-39-7

7-(trifluoromethyl)-1H-indole-2-carboxylic Acid

Cat. No. B1309331
CAS RN: 883541-39-7
M. Wt: 229.15 g/mol
InChI Key: PISPPXUYIZNQMU-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (7-TFICA) is a trifluoromethylated indole derivative that has been used in various scientific fields, including medicinal chemistry, organic synthesis, and biochemistry. 7-TFICA has been found to have a wide range of potential applications, including as a pharmaceutical agent, in drug synthesis, and for biochemical and physiological studies.

Scientific Research Applications

Prostaglandin Synthetase Inhibition and Platelet Aggregation

7-(trifluoromethyl)-1H-indole-2-carboxylic Acid derivatives have been studied for their potent inhibition of bovine prostaglandin synthetase in vitro. This inhibition leads to a reduction in serum prostaglandin levels in rats, both orally and intraperitoneally. Such compounds have also demonstrated an ability to prevent arachidonic acid-induced diarrhea in mice and inhibit platelet aggregation in human platelet-rich plasma induced by collagen, ADP, or epinephrine. Remarkably, they do not possess ulcerogenic or systemic anti-inflammatory activity in rats (Fahrenholtz et al., 1979).

Synthesis of Biologically Active Molecules

Trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids, including this compound, are crucial building blocks in synthesizing biologically active molecules. They have been prepared using modern organometallic methods, offering novel pathways for developing biologically relevant compounds (Leconte & Ruzziconi, 2002).

Electrochemical Properties and Supercapacitor Applications

The electrochemical synthesis and properties of poly(indole-7-carboxylic acid) and its derivatives have been investigated. These compounds have shown promising results as electrode materials for supercapacitors due to their high specific capacitance and excellent stability. The position of the carboxylic substituent significantly impacts the diameter sizes and electrochemical properties of these polymer nanowires (Ma et al., 2015).

Antimicrobial Activity

Indole-2-carboxylic acid derivatives, including those similar to this compound, have been synthesized and shown to exhibit significant antibacterial and moderate antifungal activities. This highlights their potential for further exploration as potent antimicrobial agents (Raju et al., 2015).

Mechanism of Action

The mechanism of action of trifluoromethyl compounds has not been fully elucidated, but appears to involve the inhibition of viral replication . Trifluoromethyl gets incorporated into viral DNA during replication, which leads to the formation of defective proteins and an increased mutation rate .

Safety and Hazards

Trifluoromethyl compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of efficient and versatile methods for introducing the CF3 group into various organic molecules is a topic of extensive research . Future directions include the development of new and creative approaches to broaden the scope of PISA initiations, morphologies, and applications .

properties

IUPAC Name

7-(trifluoromethyl)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)6-3-1-2-5-4-7(9(15)16)14-8(5)6/h1-4,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISPPXUYIZNQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405627
Record name 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883541-39-7, 172216-98-7
Record name 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethyl)-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The provided research abstract mentions "Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study." Could you elaborate on how these methods contribute to understanding the compound's interaction with aromatase and its potential inhibitory effects?

A1: Absolutely. The research utilizes a multifaceted approach to investigate the compound's potential as an aromatase inhibitor:

  • Spectroscopic analysis, likely including techniques like NMR and IR spectroscopy, helps determine the compound's structure and properties. []
  • Electronic structure calculations, often performed using computational chemistry methods, provide insights into the compound's electron distribution, reactivity, and interactions with other molecules. []
  • Molecular docking simulations predict how the compound might bind to the aromatase enzyme's active site, offering insights into the potential for inhibition. []
  • Molecular dynamics simulations go a step further by simulating the compound's movement and interactions with aromatase over time. This helps assess the stability of the binding interaction and provides a more dynamic understanding of the inhibition process. []

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